2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate

Stereochemistry Gemcitabine synthesis Diastereomer differentiation

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS 122111-02-8) is a synthetic fluorinated lactone bearing 3,5-dibenzoyl protection, with the molecular formula C19H14F2O6 and a molecular weight of 376.31 g/mol. It belongs to the class of 2′,2′-difluoronucleoside precursors that serve as key intermediates in the manufacture of gemcitabine hydrochloride, though this specific D-threo diastereomer—bearing (2R,3S) configuration—is primarily employed as a pharmacopeial impurity reference standard (Gemcitabine Impurity A / Impurity 5 / Impurity rather than as a productive synthetic intermediate.

Molecular Formula C19H14F2O6
Molecular Weight 376.312
CAS No. 122111-02-8
Cat. No. B590294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate
CAS122111-02-8
Synonyms2-Deoxy-2,2-difluoro-D-threo-pentonic Acid γ-Lactone 3,5-Dibenzoate; 
Molecular FormulaC19H14F2O6
Molecular Weight376.312
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15?/m1/s1
InChIKeySHHNEUNVMZNOID-GICMACPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS 122111-02-8): Procurement-Relevant Identity and Class Context


2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS 122111-02-8) is a synthetic fluorinated lactone bearing 3,5-dibenzoyl protection, with the molecular formula C19H14F2O6 and a molecular weight of 376.31 g/mol [1]. It belongs to the class of 2′,2′-difluoronucleoside precursors that serve as key intermediates in the manufacture of gemcitabine hydrochloride, though this specific D-threo diastereomer—bearing (2R,3S) configuration—is primarily employed as a pharmacopeial impurity reference standard (Gemcitabine Impurity A / Impurity 5 / Impurity 9) rather than as a productive synthetic intermediate [2]. The compound is supplied as an off-white to pale brown solid, soluble in chloroform and slightly soluble in methanol and DMSO, with a computed LogP of 2.63 and a polar surface area of 78.9 Ų .

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS 122111-02-8): Why In-Class Lactone Intermediates Cannot Be Interchanged


The D-threo and D-erythro diastereomers of 2-deoxy-2,2-difluoro-pentofuranos-1-ulose-3,5-dibenzoate differ only in the configuration at C-3 yet occupy mutually exclusive functional roles in gemcitabine chemistry. The D-erythro isomer (CAS 122111-01-7, 2R,3R) is the productive synthetic intermediate whose stereochemistry matches that of naturally occurring ribose and yields the biologically active β-anomer of gemcitabine; it is isolated by selective crystallization from enantiomeric mixtures at >95% purity [1]. The D-threo isomer (CAS 122111-02-8, 2R,3S) is the undesired diastereomer formed as a process-related impurity during lactone generation and serves as a critical reference standard for impurity profiling in gemcitabine drug substance and drug product quality control . Substituting one for the other without stereochemical verification would render a synthetic route invalid or compromise analytical method specificity. The quantitative evidence below establishes where these differences manifest in measurable, procurement-relevant parameters.

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS 122111-02-8): Quantified Differential Evidence Versus Closest Comparators


Stereochemical Configuration: (2R,3S) Threo vs. (2R,3R) Erythro Diastereomer Defines Functional Role

CAS 122111-02-8 possesses the D-threo (2R,3S) configuration, while its closest structural analog CAS 122111-01-7 possesses the D-erythro (2R,3R) configuration. U.S. Patent 5,945,547 explicitly teaches that the erythro enantiomer is preferred for gemcitabine synthesis because it provides a carbohydrate with the stereochemistry of naturally occurring ribose and yields nucleosides with superior biological activity; the threo enantiomer is the undesired isomer formed during lactone generation [1]. A separate patent (US 2007/0191598 A1) describes processes for selectively isolating D-erythro and D-threo isomers at purities of at least 95%, confirming the necessity of stereochemical resolution for synthetic vs. analytical applications [2]. The (2R,3S) assignment of CAS 122111-02-8 is confirmed by the IUPAC systematic name ((2R,3S)-3-(benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate used across multiple pharmacopeial reference standard suppliers [3].

Stereochemistry Gemcitabine synthesis Diastereomer differentiation

Melting Point and Crystallinity: Absence of Defined Melting Point for D-Threo vs. 111–125°C for D-Erythro Isomer

CAS 122111-02-8 (D-threo) has no reported distinct melting point in its MSDS or certificate of analysis documentation, with multiple supplier sources listing 'No data available' or 'N/A' for melting point [1]. In contrast, the D-erythro isomer (CAS 122111-01-7) exhibits a sharp, reproducible melting point reported across multiple independent suppliers: 111–113°C (Toronto Research Chemicals) [2], 117–119°C (lit., ChemSrc) , and 121–125°C (Carl Roth / Hubei Tuopan) [3]. This 111–125°C melting range for the erythro isomer is consistent with its crystalline nature, while the threo isomer's lack of a defined melting point is consistent with an amorphous or low-crystallinity solid state. The boiling point of CAS 122111-02-8 is computationally predicted at 437.2 ± 45.0 °C at 760 mmHg, with a flash point of 210.5 ± 23.6 °C and a predicted density of 1.4 ± 0.1 g/cm³ .

Thermal analysis Solid-state characterization Diastereomer identification

Storage Condition Requirements: Room Temperature for D-Threo vs. −20°C Freezer for D-Erythro Isomer

Supplier documentation consistently specifies that CAS 122111-02-8 (D-threo) can be stored at room temperature, away from light [1]. In direct contrast, the D-erythro isomer (CAS 122111-01-7) requires storage at −20°C in a freezer, as specified by Toronto Research Chemicals and Carl Roth [2][3]. This differential storage requirement reflects a fundamental difference in solid-state stability between the two diastereomers: the erythro isomer, being crystalline with a defined melting point, may be more prone to thermal degradation or lactone ring-opening at ambient temperature, whereas the threo isomer's amorphous solid-state form confers greater ambient stability. The predicted boiling point of 437.2 ± 45.0 °C and flash point of 210.5 ± 23.6 °C for CAS 122111-02-8 further support that no cold-chain logistics are required.

Stability Storage conditions Supply chain logistics

Supplier Purity Specifications: 95% HPLC to 98% Across Vendors with Full Characterization Data Packages

CAS 122111-02-8 is commercially available from multiple independent suppliers at defined purity grades: 95% HPLC (QCS brand, cat. RM-G130301, with COA, ¹H NMR, MS, and HPLC data) ; 97% (NewCanBio) [1]; and 98% (Bidepharm, cat. BD01252828, with batch-specific NMR, HPLC, and GC reports) . The D-erythro isomer (CAS 122111-01-7) is also available at ≥98% purity (CanBiPharma) and 98.5% (NBInno) [2][3]. While the purity ranges overlap, the key procurement-relevant distinction is that CAS 122111-02-8 is supplied as a characterized impurity reference standard with full regulatory-grade characterization data (NMR, MS, HPLC, and optionally IR, UV) intended for ANDA/quality control applications [4], whereas the D-erythro isomer is sold primarily as a bulk synthetic intermediate. The Bidepharm listing for CAS 122111-02-8 explicitly offers batch-specific quality assurance reports and specifies a 2–3 week lead time for bulk quantities .

Purity specification Quality control Reference standard procurement

Physicochemical Property Profile: Computed LogP, PSA, and Predicted Boiling Point as Chromatographic Method Development Inputs

The computed physicochemical parameters for CAS 122111-02-8 are LogP = 2.63, topological polar surface area (PSA) = 78.9 Ų, boiling point = 437.2 ± 45.0 °C (predicted at 760 mmHg), density = 1.4 ± 0.1 g/cm³, and flash point = 210.5 ± 23.6 °C . The D-erythro isomer (CAS 122111-01-7) shares the identical molecular formula and molecular weight (376.31) and has comparable predicted properties: boiling point 437.2 ± 45.0 °C, density 1.4 ± 0.1 g/cm³ . Because the two diastereomers have identical molecular mass and nearly identical predicted bulk physical properties, they cannot be distinguished by mass spectrometry alone; chromatographic separation on a chiral or suitably selective reversed-phase HPLC column is required. The LogP of 2.63 and PSA of 78.9 Ų provide actionable inputs for reversed-phase HPLC method development: the moderate lipophilicity predicts retention on C18 columns with organic-aqueous mobile phases, while the eight hydrogen bond acceptors (all oxygen atoms in ester and lactone carbonyl groups) [1] govern polar interactions with stationary phases.

HPLC method development Physicochemical properties Retention time prediction

Regulatory Designation as Multi-Name Pharmacopeial Impurity Standard: Gemcitabine Impurity A / Impurity 5 / Impurity 9

CAS 122111-02-8 is catalogued under multiple impurity designations across the gemcitabine pharmacopeial and regulatory landscape: Gemcitabine Impurity A (QCS, Chem960) , Gemcitabine Impurity 5 (CymitQuimica, TopBatt) , Gemcitabine Impurity 9 (SynZeal, ChemWhat, Clearsynth) [1], and Gemcitabine Impurity 23 (Hubei Yangxin) . This multi-name designation reflects its recognition across different pharmacopeial monographs and analytical method contexts. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of gemcitabine [1]. The SynZeal listing explicitly states that 'further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility' [1]. In contrast, the D-erythro isomer (CAS 122111-01-7) is primarily designated as 'Gemcitabine Intermediate' rather than as a pharmacopeial impurity reference standard [2].

Pharmacopeial reference standard Impurity profiling ANDA regulatory submission

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS 122111-02-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Gemcitabine Hydrochloride Drug Substance Impurity Profiling for ANDA Regulatory Submissions

As a designated Gemcitabine Impurity A/5/9, CAS 122111-02-8 serves as a reference standard for identifying and quantifying the D-threo lactone process impurity in gemcitabine hydrochloride drug substance. The compound's (2R,3S) stereochemistry is the critical differentiator from the desired D-erythro intermediate (CAS 122111-01-7), as established in U.S. Patent 5,945,547 [1]. Procurement of this compound with the full characterization package—including HPLC, NMR, and MS data compliant with regulatory guidelines—directly supports analytical method validation (AMV) and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) [2]. The room-temperature storage condition eliminates the logistical burden of cold-chain shipping, making it practical for QC laboratories in diverse geographic locations [3].

Reversed-Phase HPLC Method Development and System Suitability Testing

The computed LogP of 2.63 and PSA of 78.9 Ų for CAS 122111-02-8 provide rational starting points for developing reversed-phase HPLC methods capable of resolving the D-threo impurity from the gemcitabine active peak and from the D-erythro intermediate . Because the two diastereomers possess identical molecular mass and near-identical bulk physical properties, chromatographic resolution must be empirically demonstrated on the selected column; this compound is therefore essential as a system suitability marker to confirm that the HPLC method achieves adequate selectivity between the threo and erythro diastereomers. Suppliers such as Bidepharm (98% purity, batch-specific HPLC/GC/NMR reports) and QCS (95% HPLC, with COA, ¹H NMR, MS, and HPLC data) provide the characterized material needed for method qualification.

Forced Degradation Studies and Stability-Indicating Method Validation for Gemcitabine Formulations

In forced degradation studies of gemcitabine hydrochloride, the D-threo lactone (CAS 122111-02-8) may form as a degradation product under acidic or thermal stress conditions that promote epimerization at C-3 or lactone ring re-arrangement. The compound's defined purity grades (95–98%) and the availability of full spectroscopic characterization (NMR, MS, IR, UV) from suppliers such as Xianglong Yiyao enable its use as a qualified impurity standard for stability-indicating method validation. The absence of a distinct melting point and the room-temperature storage requirement [3] are consistent with the amorphous solid-state form, which must be accounted for when preparing standard solutions for degradation studies to ensure complete dissolution.

Synthetic Route Scouting and Diastereomer Ratio Optimization for Gemcitabine Process Chemistry

Although CAS 122111-02-8 is not the productive intermediate for gemcitabine synthesis, it is a necessary analytical standard for quantifying the diastereomeric ratio in reaction mixtures during process optimization. U.S. Patent Application US 2007/0191598 A1 describes processes for selectively isolating D-erythro and D-threo isomers at purities of at least 95% [4]; the availability of the pure D-threo standard (CAS 122111-02-8) enables process chemists to calibrate chiral HPLC or SFC methods for monitoring the erythro:threo ratio during lactone formation, reduction, and mesylation steps. This application is supported by the compound's well-defined (2R,3S) stereochemistry and the availability of the complementary D-erythro standard (CAS 122111-01-7) for dual-standard calibration.

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